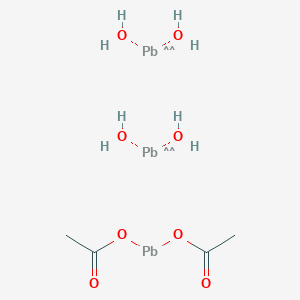

Lead, bis(acetato-kappaO)tetrahydroxytri-

Vue d'ensemble

Description

"Lead, bis(acetato-kappaO)tetrahydroxytri-" refers to a lead-based chemical compound with specific structural characteristics. It's part of a broader class of lead(II) compounds, often studied for their unique chemical and physical properties.

Synthesis Analysis

Lead(II) compounds, including "Lead, bis(acetato-kappaO)tetrahydroxytri-", can be synthesized through various chemical reactions. For instance, Kruszyński et al. (2002) described the synthesis of a related lead(II) polymer using elemental analysis and infrared spectroscopy, highlighting the importance of precise reaction conditions and characterization techniques in synthesizing such compounds (Kruszyński et al., 2002).

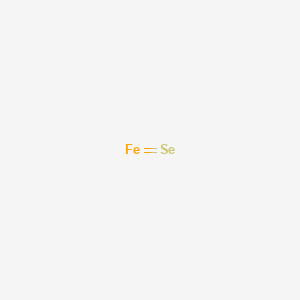

Molecular Structure Analysis

The molecular structure of lead(II) compounds varies significantly. For example, Abu-Dari et al. (1990) studied lead thiohydroxamato complexes, revealing a trigonal bipyramidal geometry influenced by the lead atom's coordination environment (Abu-Dari et al., 1990).

Chemical Reactions and Properties

Lead(II) compounds undergo various chemical reactions due to their reactivity. Norman et al. (1971) explored the oxidation reactions of lead tetra-acetate, finding diverse products depending on the conditions, which illustrates the compound's versatile chemical behavior (Norman et al., 1971).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, are crucial for understanding these compounds. Hu et al. (2005) described the crystal structure of a related polymer, showcasing the significance of structural analysis in comprehending the physical properties of lead(II) compounds (Hu et al., 2005).

Chemical Properties Analysis

Lead(II) compounds display various chemical properties, such as reactivity with other compounds and stability. The study by Lee et al. (2019) on lead bismuth oxyhalide highlights the reactivity and potential applications of lead(II) compounds in areas like photocatalysis (Lee et al., 2019).

Applications De Recherche Scientifique

- Scientific Field: Nanotechnology

- Application Summary : Lead nanoparticles (Pb NPs) are employed in diverse uses, including sensors, ceramics, glasses, pigments, batteries, and solar cells .

- Methods of Application : The production of Pb-based NPs often involves the use of microbial biomass and plant extracts. This process, known as green synthesis, is an eco-friendly alternative to traditional chemical synthesis .

- Results or Outcomes : The green synthesis of Pb-based NPs has been successful in producing nanoparticles for various applications without creating toxic waste .

-

Scientific Field: Energy Storage

- Application Summary : Lead-carbon batteries have been a dominant device in large-scale energy storage systems since their invention in 1859 . They have been the most successful commercialized aqueous electrochemical energy storage system ever since .

- Methods of Application : Over the past two decades, engineers and scientists have been exploring the applications of lead acid batteries in emerging devices such as hybrid electric vehicles and renewable energy storage . These applications necessitate operation under partial state of charge .

- Results or Outcomes : Considerable endeavors have been devoted to the development of advanced carbon-enhanced lead acid battery (i.e., lead-carbon battery) technologies . Achievements have been made in developing advanced lead-carbon negative electrodes . Additionally, there has been significant progress in developing commercially available lead-carbon battery products .

-

Scientific Field: Industrial Applications

- Application Summary : Lead compounds, including “Lead, bis(acetato-kappaO)tetrahydroxytri-”, are used for various purposes, including medical, industrial, and environmental applications.

- Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, in industrial applications, lead compounds might be used in the manufacturing process of certain products.

- Results or Outcomes : The outcomes of these applications can also vary widely. In some cases, the use of lead compounds can improve the efficiency or effectiveness of a process.

-

Scientific Field: Medicine

- Application Summary : Lead compounds have been used in medicine for centuries. For example, lead acetate, also known as “sugar of lead”, was used in ancient Rome as a sweetener for wine.

- Methods of Application : The use of lead in medicine has largely been phased out due to its toxicity, but it was once used in various treatments and remedies.

- Results or Outcomes : The outcomes of these applications varied widely, and many lead-based treatments were later found to be harmful due to lead’s toxicity.

-

Scientific Field: Environmental Science

- Application Summary : Lead compounds are often used in environmental science, particularly in the study of pollution and contamination.

- Methods of Application : These compounds can be used as indicators of environmental health, with high levels of lead often indicating significant pollution.

- Results or Outcomes : The results of these studies can help inform policies and practices aimed at reducing pollution and improving environmental health.

-

Scientific Field: Manufacturing

- Application Summary : Lead compounds are used in various manufacturing processes .

- Methods of Application : The specific methods of application can vary widely depending on the specific use case .

- Results or Outcomes : The outcomes of these applications can also vary widely. In some cases, the use of lead compounds can improve the efficiency or effectiveness of a process .

-

Scientific Field: Food Industry

- Application Summary : Lead compounds were once used in the food industry, particularly in the production of canned goods .

- Methods of Application : Lead was used in the soldering process for sealing cans .

- Results or Outcomes : The use of lead in food packaging has been largely phased out due to concerns about lead poisoning .

Safety And Hazards

Lead, bis(acetato-kappaO)tetrahydroxytri- is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is advised to avoid any skin contact. Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Propriétés

InChI |

InChI=1S/2C2H4O2.4H2O.3Pb/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H2;;;/q;;;;;;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZMOTXWBZKTFY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14O8Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

8.1e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead subacetate is a white dense powder. (NTP, 1992), White solid; [Merck Index] Very soluble in water; [[Ullmann] | |

| Record name | LEAD SUBACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead subacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 200 °C | |

| Record name | LEAD SUBACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water with alkaline reaction; on exposure to air absorbs carbon dioxide and becomes incompletely soluble, Soluble in ethanol, 6.25 g/100 mL water at 15 °C; 25 g/100 mL water at 100 °C | |

| Record name | LEAD SUBACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Lead, bis(acetato-kappaO)tetrahydroxytri- | |

Color/Form |

White, heavy powder | |

CAS RN |

1335-32-6 | |

| Record name | LEAD SUBACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead, bis(acetato-.kappa.O)tetrahydroxytri- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead, bis(acetato-O)tetrahydroxytri- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD SUBACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75 °C | |

| Record name | LEAD SUBACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

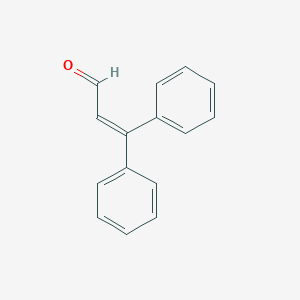

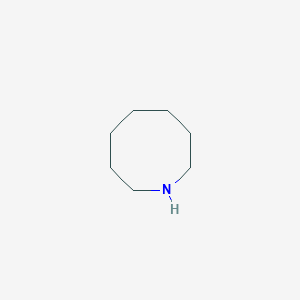

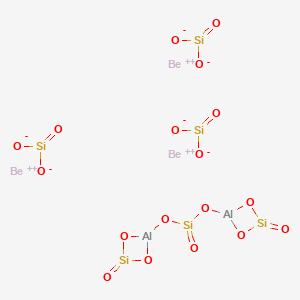

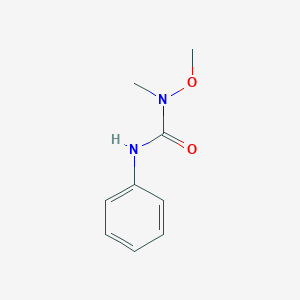

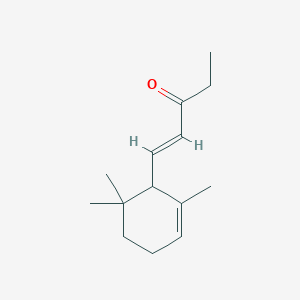

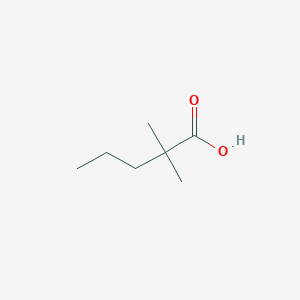

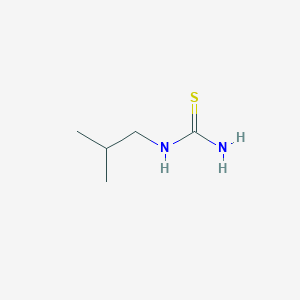

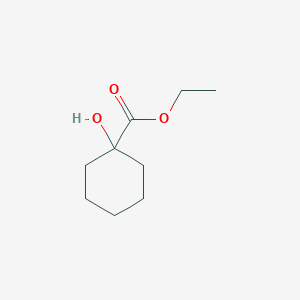

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

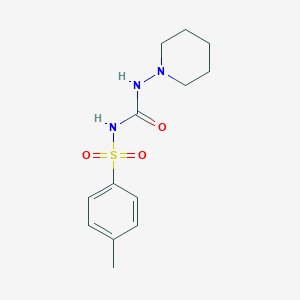

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)